1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 203.21 g/mol. It is classified under the category of amines, specifically as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique properties that can enhance biological activity and influence chemical reactivity.
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride falls under the following classifications:
The synthesis of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves several key steps:
The reaction conditions often require careful control of temperature and pressure to optimize yield. Catalysts may also be employed to facilitate the reaction, particularly in the alkylation step. Purification methods such as recrystallization or chromatography are typically used to isolate the final product in high purity .
The compound can participate in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride primarily involves its interaction with biological targets, such as receptors or enzymes.
Quantitative data regarding binding affinities and inhibition constants are essential for understanding its pharmacological potential but are not extensively detailed in current literature.
The LogP (partition coefficient) values indicate moderate lipophilicity, suggesting good bioavailability potential.
This comprehensive analysis provides insights into the properties, synthesis, and applications of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, highlighting its significance in both chemical research and potential therapeutic contexts.
The synthesis of enantiomerically pure 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride demands strategic chiral center induction. The (S)-enantiomer (CAS 1212957-33-9) is synthesized via asymmetric hydrogenation of corresponding enamines or imines using chiral catalysts like Ru-BINAP complexes, achieving enantiomeric excess (ee) >98% [6]. The (R)-enantiomer (CAS 1212862-77-5) employs similar catalytic systems but with enantiomeric catalysts (e.g., (R)-BINAP), yielding optical rotations of specific magnitude confirmed by polarimetry [4]. Both enantiomers are isolated as hydrochloride salts after chiral purification by preparative HPLC or crystallization, with chiral purity ≥97% as verified by chiral stationary phase chromatography [1] [6]. Key synthetic routes include:
Table 1: Enantiomer Specifications
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS No. | 1212957-33-9 | 1212862-77-5 |
Molecular Formula | C₁₀H₁₂F₃N | C₁₀H₁₂F₃N |
Storage | 2-8°C, inert atmosphere | 2-8°C, cold-chain transport |
Chiral Purity | ≥98% | ≥97% |
Chiral induction relies on transition metal catalysis and organocatalysis. Ruthenium-(S)-Xyl-SEGPHOS complexes catalyze asymmetric reductive amination of 2-methyl-3-(trifluoromethyl)acetophenone, achieving 92-95% ee at ambient temperature [8]. Organocatalytic strategies employ chiral phosphoric acids (e.g., TRIP) for ketone amination via dynamic kinetic resolution, yielding enantioselectivities >90% ee [9]. Critical parameters include:
Table 2: Catalytic Systems Comparison
Method | Catalyst | ee (%) | Reaction Time |
---|---|---|---|
Transition Metal | Ru-(S)-BINAP | 98 | 12 h |
Organocatalysis | (R)-TRIP acid | 92 | 48 h |
Biocatalysis | Transaminase ATA-117 | >99 | 24 h |
Amine protection is critical during synthesis to prevent undesired side reactions. Key strategies include:
Acid-labile groups (Boc) are preferred over base-labile ones (Fmoc) due to the stability of the trifluoromethyl group under acidic conditions [9]. For 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, Boc protection allows selective deprotection without cleaving the trifluoromethyl moiety, followed by HCl-mediated salt formation.
The trifluoromethyl group at the meta-position is installed early in the synthesis via:
The steric bulk of the ortho-methyl group necessitates optimized conditions to prevent byproducts. Post-fluorination, chiral amination proceeds with retained regiochemical integrity. The trifluoromethyl group enhances metabolic stability and lipophilicity (log P = 2.8), crucial for pharmaceutical applications [1] [7].
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3